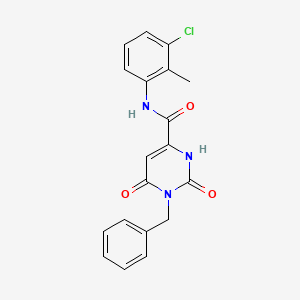

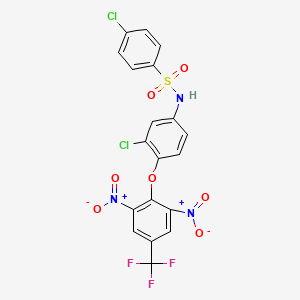

![molecular formula C13H8ClIN2 B3035835 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine CAS No. 338748-95-1](/img/structure/B3035835.png)

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine

Overview

Description

Imidazo[1,2-a]pyridine derivatives are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are also useful in material science because of their structural character . A series of ligands derived from 2-phenylimidazo[1,2-a]pyridine-3-carbaldehy were synthesized .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes are established .Molecular Structure Analysis

The ground-state molecular geometry of similar compounds was optimized, and geometrical parameters and vibrational modes were established and found to be in strong correlation with experimental results .Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives have been examined for their catecholase activity. The kinetics of the reaction was followed by measuring the absorbance versus time with a UV-Vis spectrophotometer .Physical And Chemical Properties Analysis

The excitation energy is observed to be 326 nm (3.8 eV), calculated at the TD/B3LYP/6-31G level . Additionally, a unique insight was gained on a number of properties of the molecular levels such as the HOMO-LUMO gap .Scientific Research Applications

Catecholase Catalyst

Imidazo[1,2-a]pyridine derivatives, such as “3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine”, have been found to be highly effective in combination with Copper (II) salts for catecholase . The principle of catecholase is based on the oxidation reaction of catechol to o-quinone . The complex formed between Cu(CH3COO)2 and L1 (2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde) shows the highest catalytic activity with an oxidation rate of 260.41 µmol L−1 s−1 .

Medicinal Chemistry

Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Treatment of Blood Glucose Disorders

Compounds similar to “3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine” have been found to be effective in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated potent antibacterial activity against Gram-negative bacteria . They also demonstrated the most potent antifungal activity against Candida albicans and Candida glabrata .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with their targets through various mechanisms, including radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical processes, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The pharmacokinetic properties of imidazo[1,2-a]pyridines are generally influenced by their chemical structure and the presence of functional groups .

Result of Action

Imidazo[1,2-a]pyridines are known for their diverse pharmacological effects, including antileishmanial and antimalarial activities .

Action Environment

The activity of imidazo[1,2-a]pyridines can be influenced by several factors, including the nature of the substituents on the ligands and the anions of the copper salts .

properties

IUPAC Name |

3-(4-chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClIN2/c14-10-3-1-9(2-4-10)12-7-16-13-6-5-11(15)8-17(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNIQRVXNNOFSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C3N2C=C(C=C3)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901240844 | |

| Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |

CAS RN |

338748-95-1 | |

| Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-6-iodoimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901240844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B3035760.png)

![(4-chlorophenyl)[4-(4-methylphenyl)-1H-pyrrol-3-yl]methanol](/img/structure/B3035761.png)

![1-(cyclopropylcarbonyl)-9b-phenyl-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B3035765.png)

![2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl 3-(trifluoromethyl)benzoate](/img/structure/B3035767.png)

![2-(benzylsulfanyl)-7-(3-methoxyphenyl)-4-methyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035771.png)

![7-(3,4-dichlorophenyl)-4-methyl-2-(methylsulfanyl)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3035772.png)

![(2E)-7-chloro-2-[(5-chloro-2-hydroxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B3035775.png)